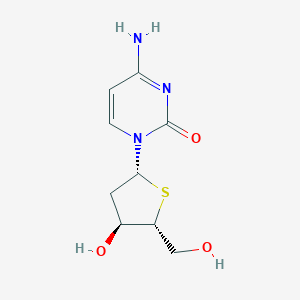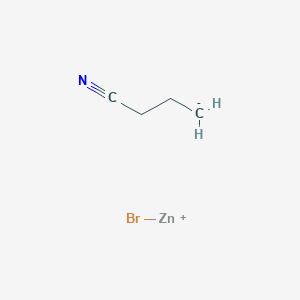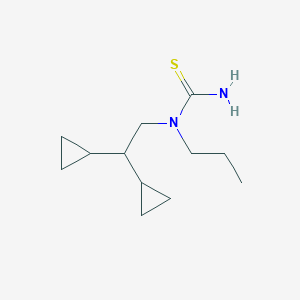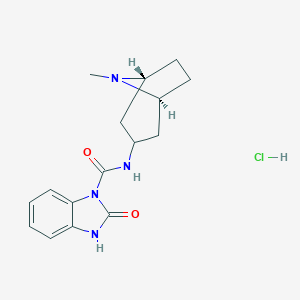
N-甲基肾上腺素
描述
N-Methylepinephrine is a compound related to the well-known neurotransmitters and hormones epinephrine and norepinephrine. It is formed through the methylation of epinephrine, a process that involves the transfer of a methyl group to the amine of the epinephrine molecule . This methylation process is catalyzed by enzymes such as phenylethanolamine N-methyltransferase (PNMT) . N-Methylepinephrine has been identified and quantified in human urine, suggesting its presence as a metabolite in the human body .
Synthesis Analysis
The synthesis of N-Methylepinephrine is closely related to the biosynthesis of epinephrine. PNMT catalyzes the synthesis of epinephrine from norepinephrine by transferring a methyl group from S-adenosylmethionine (SAM) to norepinephrine . This enzyme has been studied extensively, and its gene has been cloned and assigned to chromosome 17 in humans . The methylation of norepinephrine to form epinephrine involves the transient formation of a ternary complex involving SAM, norepinephrine, and PNMT .
Molecular Structure Analysis
The molecular structure of N-Methylepinephrine is similar to that of epinephrine, with the addition of a methyl group. This structural modification is significant as it affects the molecule's interaction with biological systems and its overall physiological role. The molecular cloning of cDNA for PNMT has provided insights into the enzyme's structure and function, which is crucial for understanding the synthesis of N-Methylepinephrine .
Chemical Reactions Analysis
The chemical reactions involved in the formation of N-Methylepinephrine are part of the catecholamine biosynthetic pathway. The methylation reaction is an SN2-type reaction, where the methyl group is transferred from SAM to the amine of norepinephrine . This reaction is the rate-determining step in the synthesis of epinephrine, and by extension, affects the formation of N-Methylepinephrine .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Methylepinephrine are influenced by its molecular structure. As a derivative of epinephrine, it shares similar properties such as solubility and reactivity. The identification and quantification of N-Methylepinephrine in human urine have been achieved through high-performance liquid chromatography and gas chromatography-mass spectrometry, indicating the compound's stability and detectability in biological fluids .
Relevant Case Studies
Case studies involving N-Methylepinephrine are primarily related to its role as a metabolite in the human body. For instance, increased urinary excretion of N-Methylepinephrine has been found in patients with pheochromocytoma, a tumor that can produce excessive catecholamines . This suggests that N-Methylepinephrine could potentially serve as a biomarker for certain medical conditions.
科学研究应用
尿液中的鉴定和定量
使用高效液相色谱法和气相色谱-质谱法分析了人类尿液中的N-甲基肾上腺素。其排泄值略低于肾上腺素,表明其在高血压患者和嗜铬细胞瘤患者中的潜在相关性(Gerlo, Malfait, & Dupont, 1987)。
生化机制和酶研究
研究探讨了去甲肾上腺素甲基化为肾上腺素的过程,突出了酶如苯乙醇胺-N-甲基转移酶在此过程中的作用。这类研究揭示了涉及N-甲基肾上腺素的生化途径和酶作用(Axelrod, 1962)。
神经化学测定和脑代谢
对组织和血浆中去甲肾上腺素进行敏感的放射酶法测定的研究有助于我们了解脑代谢和N-甲基肾上腺素等化合物的生理处置(Henry, Starman, Johnson, & Williams, 1975)。
交感神经系统研究
关于交感神经系统的研究,如肾上腺素和N-甲基肾上腺素对交感神经节前放电的抑制,为我们提供了关于这些化合物的神经生理效应和潜在治疗应用的见解(Guyenet & Stornetta, 1982)。
精神病学研究
N-甲基肾上腺素已被牵涉到精神病学研究中,如在研究青少年精神病患者中,探讨其在心理健康障碍中的作用和相关性(Perry, 1963)。
中枢自主调节
关于中枢自主调节中的去甲肾上腺素的研究,包括其受α1-肾上腺素受体调节以及其在突触传递中的作用,也涉及对N-甲基肾上腺素的理解(Zhang & Mifflin, 2007)。
高血压和儿茶酚胺
对高血压及其与N-甲基肾上腺素等儿茶酚胺的关系的研究有助于我们了解心血管疾病及其治疗(Sjoerdsma, 1966)。
作用机制
Target of Action
N-Methylepinephrine, also known as Methadrene, is a derivative of the neurotransmitter norepinephrine . It primarily targets alpha and beta-adrenergic receptors , which are widespread in the central and autonomic nervous system . These receptors play a crucial role in regulating major functions of the body, including alertness, arousal, and pain sensation .
Mode of Action
N-Methylepinephrine interacts with its targets by binding to these adrenergic receptors . This binding can lead to a series of changes in the cellular signaling pathways, affecting the function of the cells. The exact interaction of N-Methylepinephrine with its targets is complex and involves multiple factors .
Biochemical Pathways
The action of N-Methylepinephrine affects various biochemical pathways. It is involved in the regulation of the sympathetic nervous system, influencing the release of other neurotransmitters and modulating various physiological responses . The exact pathways affected by N-Methylepinephrine and their downstream effects are subject to ongoing research .
Pharmacokinetics
The pharmacokinetics of N-Methylepinephrine, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability
Result of Action
The molecular and cellular effects of N-Methylepinephrine’s action are diverse, given its role as a neurotransmitter and its interaction with various adrenergic receptors . These effects can range from changes in cellular signaling pathways to alterations in physiological responses such as alertness, arousal, and pain sensation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Methylepinephrine. These factors can include the chemical environment within the body, the presence of other substances, and various biotic and abiotic stress factors . Understanding these factors can help optimize the use of N-Methylepinephrine and improve its therapeutic efficacy.
未来方向
The future directions for research on N-Methylepinephrine could involve further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could explore its potential applications in various fields, such as medicine or pharmacology .
属性
IUPAC Name |
4-[2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-11(2)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,12-14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLATYNCITHOLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871762 | |
| Record name | N-Methyladrenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylepinephrine | |
CAS RN |
554-99-4 | |
| Record name | N-Methylepinephrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylepinephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methadrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyladrenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(dimethylamino)-1-hydroxyethyl]pyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLEPINEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T12BO931W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B142332.png)








![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)



